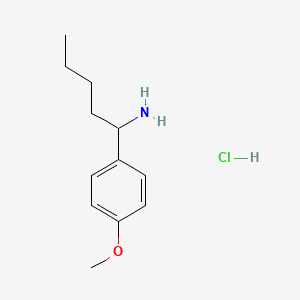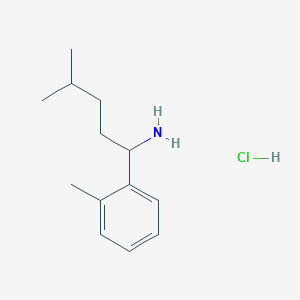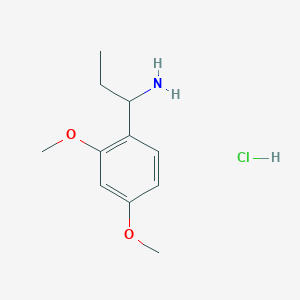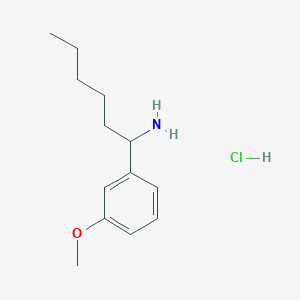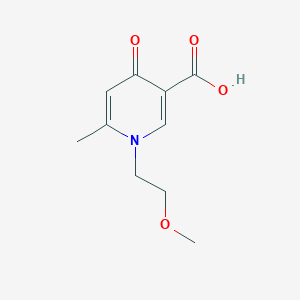
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
The compound is a derivative of 2-methoxyethyl compounds . These are often used in organic synthesis and have various applications in the chemical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as protodeboronation of alkyl boronic esters and reactions involving aminosulfur trifluorides .
Molecular Structure Analysis
The molecular structure of similar compounds involves a combination of carbon, hydrogen, and oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms in the molecule.
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be complex and varied . They often involve interactions with other organic compounds and can result in a variety of products .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-methoxyethyl acrylate has a molecular weight of 118.13 and is considered hazardous .
Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, are key in biorenewable chemicals, serving as precursors for various industrial compounds. Their fermentation production using engineered microbes highlights their potential in sustainable chemistry. However, these acids can inhibit microbial growth, affecting yields. Strategies to mitigate this, like metabolic engineering for increased microbial robustness, are essential for improving industrial applications (Jarboe, Royce, & Liu, 2013).
Biologically Active Compounds of Plants and Carboxylic Acids
Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids, such as the presence of hydroxyl groups and conjugated bonds, plays a crucial role in their bioactivity. This suggests potential pharmaceutical and therapeutic applications of complex carboxylic acids, including the development of new drugs and healthcare products (Godlewska-Żyłkiewicz et al., 2020).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived compound with carboxylic and carbonyl functional groups, showcases the versatility of carboxylic acids in drug synthesis. It offers a sustainable, cost-effective pathway for synthesizing drugs and medical materials. This highlights the broader potential of carboxylic acids in medicine, including their role in synthesizing biologically active compounds and their application in cancer treatment and medical materials (Zhang et al., 2021).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions through reactive extraction, using organic solvents or supercritical fluids, is a crucial process in industrial applications. This method is particularly efficient for extracting various carboxylic acids, offering a more sustainable and environmentally friendly alternative to traditional separation techniques. The use of supercritical CO2, for instance, underscores the environmentally benign and efficient nature of this process, emphasizing the significant role of carboxylic acids in industrial separations (Djas & Henczka, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-9(12)8(10(13)14)6-11(7)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNKAGJSPUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




